Pirmenol

Vue d'ensemble

Description

Le Pirmenol est un nouveau médicament antiarythmique qui s'est avéré efficace sous forme intraveineuse et orale pour la suppression des dépolarisations ectopiques ventriculaires, de la tachycardie ventriculaire et des arythmies supraventriculaires . Il est classé comme un antiarythmique de classe IA, ce qui signifie qu'il agit en prolongeant l'intervalle QT sur l'électrocardiogramme . Le this compound est unique en raison de son effet minimal sur les intervalles PR et QRS, le différenciant des autres médicaments de classe IA .

Applications De Recherche Scientifique

Pirmenol has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of antiarrhythmic agents on cardiac cells.

Biology: Investigated for its effects on ion channels and cellular electrophysiology.

Medicine: Used in clinical trials to evaluate its efficacy and safety in treating arrhythmias.

Industry: Employed in the development of new antiarrhythmic drugs and formulations

Mécanisme D'action

Target of Action

Pirmenol is an antiarrhythmic agent that primarily targets the fast sodium (Na+) channels, slow calcium (Ca2+) channels, and potassium (K+) channels in cardiac cells . These ion channels play a crucial role in the generation and propagation of action potentials in cardiac cells, which are essential for the rhythmic contraction of the heart.

Mode of Action

This compound interacts with its targets by blocking these ion channels, thereby altering the flow of ions across the cell membrane . This drug depresses the maximum upstroke velocity (Vmax) of the action potential in a concentration-dependent manner . It causes a marked prolongation of the action potential duration at low concentrations and shortens it at high concentrations . The blocking of these channels by this compound is use-dependent, meaning the block becomes more pronounced with increased frequency of use .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cardiac action potential pathway. By blocking the sodium, calcium, and potassium channels, this compound alters the action potential of cardiac cells . This results in changes to the electrical activity of the heart, which can help to correct abnormal heart rhythms.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in both young and elderly subjects . Subjects were given this compound HCl 100 mg every 12 hours for a total of 14 doses. The study found that the steady-state clearance and excretion of this compound were similar in both young and elderly subjects . This suggests that the dosage of this compound is unlikely to differ between young and elderly subjects based on pharmacokinetic considerations .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve alterations to the electrical activity of cardiac cells. By blocking sodium, calcium, and potassium channels, this compound changes the action potential of these cells . This can result in a normalization of heart rhythm in individuals with certain types of cardiac arrhythmias.

Analyse Biochimique

Biochemical Properties

Pirmenol depresses not only the fast Na+ channel, but also others, such as the slow Ca2+ and K+ channels . It has a sevenfold lower affinity for glandular-type muscarinic receptors (M3) than for cardiac-type muscarinic receptors (M2) . This indicates that this compound plays a significant role in biochemical reactions, particularly those involving ion channels.

Cellular Effects

This compound has been shown to have a profound impact on cellular processes. It is effective in suppressing premature ventricular contractions in human studies . It also exhibits unique electrocardiographic features, distinguishing it from other antiarrhythmic drugs .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It depresses the fast Na+ channel, as well as the slow Ca2+ and K+ channels . This suggests that this compound may inhibit or activate certain enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to maintain its efficacy over time. Despite an elimination half-life of 6.3±1.7h, the efficacy of this compound was maintained with a twice-daily regimen . A slight decrease in PVC suppression was observed towards the end of the administration interval .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A progressive increase in dose to a maximum of 200 mg twice daily suppressed PVC in a majority of patients . In some cases, the suppression was inadequate despite therapeutic plasma concentrations .

Metabolic Pathways

The metabolic fate of this compound and its sex-related biotransformation have been studied in rats . The major metabolic pathway of this compound in rats is hydroxylation of the aromatic ring and subsequent catechol O-methylation and/or glucuronidation .

Transport and Distribution

This compound is widely distributed in tissues, resulting in a systemic circulation that exhibits a biphasic profile showing an initial distribution phase followed by a slower . This suggests that this compound interacts with various transporters or binding proteins.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le chlorhydrate de Pirmenol est un dérivé de la pyridineméthanol. La synthèse implique la réaction de la pyridine avec divers réactifs pour former le composé souhaité. La voie de synthèse spécifique comprend les étapes suivantes :

Formation du Noyau Pyridineméthanol : La structure de base est synthétisée en faisant réagir la pyridine avec du formaldéhyde et un agent réducteur approprié.

Réactions de Substitution : La structure de base subit des réactions de substitution avec différents agents alkylants pour introduire les groupes fonctionnels nécessaires.

Purification : Le produit final est purifié par des techniques de recristallisation ou de chromatographie pour obtenir du chlorhydrate de this compound pur.

Méthodes de Production Industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant les mêmes principes que la synthèse de laboratoire, mais optimisée pour des rendements et une pureté plus élevés. Le processus comprend :

Synthèse en Masse : De grands réacteurs sont utilisés pour effectuer les réactions dans des conditions contrôlées.

Purification : Des techniques de purification à l'échelle industrielle telles que la distillation, la cristallisation et la chromatographie sont utilisées.

Contrôle de la Qualité : Des mesures rigoureuses de contrôle de la qualité sont en place pour garantir que le produit final répond aux normes requises.

Analyse Des Réactions Chimiques

Types de Réactions : Le Pirmenol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des dérivés de la quinone.

Réduction : Les réactions de réduction peuvent convertir les dérivés de la quinone en hydroquinones.

Substitution : Des réactions de substitution électrophile aromatique peuvent avoir lieu sur le cycle aromatique du this compound.

Réactifs et Conditions Communes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs électrophiles comme les halogènes et les agents de nitration sont utilisés en milieu acide.

Principaux Produits :

Produits d'Oxydation : Dérivés de la quinone.

Produits de Réduction : Hydroquinones.

Produits de Substitution : Dérivés halogénés ou nitrés du this compound.

4. Applications de la Recherche Scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les effets des antiarythmiques sur les cellules cardiaques.

Biologie : Investigé pour ses effets sur les canaux ioniques et l'électrophysiologie cellulaire.

Médecine : Utilisé dans les essais cliniques pour évaluer son efficacité et sa sécurité dans le traitement des arythmies.

Industrie : Employé dans le développement de nouveaux médicaments antiarythmiques et de nouvelles formulations

5. Mécanisme d'Action

Le this compound exerce ses effets en bloquant les canaux sodium et potassium dans les cellules cardiaques. Cette action prolonge la durée du potentiel d'action et réduit l'excitabilité des cellules cardiaques, empêchant ainsi les arythmies . Les cibles moléculaires comprennent les canaux sodium rapides et les canaux potassium rectifiant retardés. Le médicament se lie à ces canaux et inhibe leur fonction, ce qui conduit à une diminution de la vitesse de dépolarisation et de repolarisation .

Composés Similaires :

Procaïnamide : Similaire à la quinidine, il est utilisé pour traiter les arythmies, mais a des profils d'effets secondaires différents.

Disopyramide : Un autre agent de classe IA ayant des effets électrophysiologiques similaires mais une pharmacocinétique différente.

Unicité du this compound : Le this compound est unique en raison de son effet minimal sur les intervalles PR et QRS, ce qui le distingue des autres médicaments de classe IA. De plus, ses propriétés électrophysiologiques et son profil d'effets secondaires sont atypiques pour un agent de classe IB, ce qui en fait un antiarythmique unique qui mérite des études plus approfondies .

Comparaison Avec Des Composés Similaires

Procainamide: Similar to quinidine, it is used to treat arrhythmias but has different side effect profiles.

Disopyramide: Another Class IA agent with similar electrophysiological effects but different pharmacokinetics.

Uniqueness of Pirmenol: this compound is unique due to its minimal effect on the PR and QRS intervals, which distinguishes it from other Class IA drugs. Additionally, its electrophysiological properties and side effect profile are atypical for a Class IB agent, making it a unique antiarrhythmic drug that merits further study .

Propriétés

IUPAC Name |

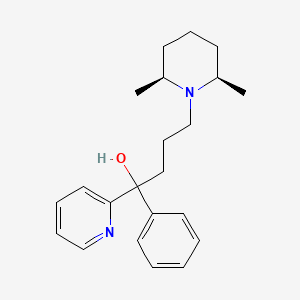

4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3/t18-,19+,22? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUDBKTWDCXQJA-QIDMFYOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043839 | |

| Record name | Pirmenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68252-19-7, 129885-18-3, 129885-19-4 | |

| Record name | Pirmenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68252-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Pirmenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Pirmenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirmenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

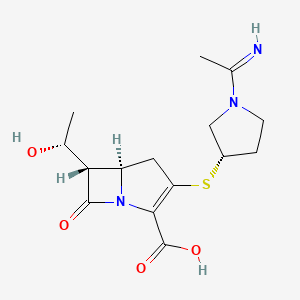

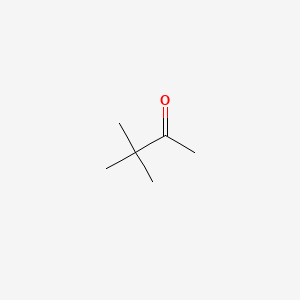

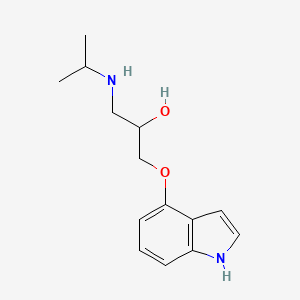

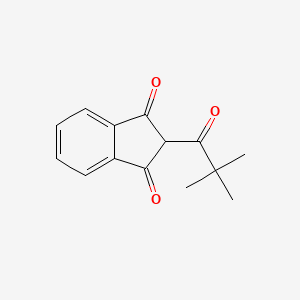

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.